molecular formula C20H19BrF2N2OS B3006662 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole CAS No. 1226438-67-0

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole

Cat. No.: B3006662
CAS No.: 1226438-67-0
M. Wt: 453.35
InChI Key: FNPGRKOXVVTXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the imidazole class of heterocycles, a scaffold renowned for its significant presence in pharmaceuticals and bioactive molecules due to favorable physicochemical properties . The structure incorporates a 4-bromophenyl moiety and a 4-(difluoromethoxy)phenyl group, motifs frequently observed in compounds investigated for their receptor modulation activity. The strategic placement of the bromine atom offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. The core imidazole structure is a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including potential as a modulator of specific biological pathways . The specific substitution pattern on the imidazole ring, particularly the isobutylthio group at the 2-position, is designed to influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable intermediate for researchers developing novel therapeutic agents, especially in oncology and immunology. Related structural analogs have been explored for their potential role as modulators of the PGE2 receptors EP2 and EP4, which are aberrantly expressed in multiple cancer types and are implicated in tumor growth, angiogenesis, and immune evasion within the tumor microenvironment . This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrF2N2OS/c1-13(2)12-27-20-24-11-18(14-3-5-15(21)6-4-14)25(20)16-7-9-17(10-8-16)26-19(22)23/h3-11,13,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGRKOXVVTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl, difluoromethoxyphenyl, and isobutylthio groups. Common reagents used in these reactions include bromine, difluoromethoxybenzene, and isobutylthiol. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole has been studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown that it can inhibit the proliferation of breast and lung cancer cells by inducing apoptosis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. It has shown promise as an inhibitor of kinases involved in signaling pathways that regulate cell growth and survival .

Biological Research

The compound's unique chemical structure allows it to be utilized in various biological studies:

  • Mechanistic Studies : Research has focused on understanding the mechanism of action of this compound in cellular systems. It appears to modulate pathways related to oxidative stress and inflammation, which are critical in many disease states .
  • Target Identification : Ongoing studies aim to identify the specific molecular targets of this compound using proteomic approaches. This could lead to a better understanding of its therapeutic potential and side effects .

Material Science

Beyond biological applications, this compound is being explored for its properties in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation .
  • Coatings Development : Research indicates that formulations containing this imidazole derivative can provide protective coatings with antimicrobial properties, making them suitable for applications in healthcare settings .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor ActivityInduces apoptosis in breast and lung cancer cells
Enzyme InhibitionInhibits specific kinases involved in cancer growth
Biological ResearchMechanistic StudiesModulates oxidative stress pathways
Target IdentificationOngoing proteomic studies
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Coatings DevelopmentProvides antimicrobial protective coatings

Case Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Polymer Applications

In a collaborative research project, this compound was incorporated into a polyurethane matrix to create a new class of smart materials. The resulting polymers exhibited improved mechanical strength and resistance to UV degradation, indicating its usefulness in outdoor applications.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help identify new drug targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related imidazole derivatives:

Compound Name Substituents (Positions 1, 2, 5) Molecular Weight Key Features Reference
Target Compound 1: 4-(Difluoromethoxy)phenyl; 2: Isobutylthio; 5: 4-Bromophenyl 505.35 g/mol Enhanced metabolic stability (difluoromethoxy), halogen bonding (Br)
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thione (CAS 1105190-16-6) 1: 4-Chlorophenyl; 2: Thione; 5: 4-Bromophenyl 381.67 g/mol Thione group increases polarity; chlorophenyl lacks fluorinated stability
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 1: 4-(Trifluoromethoxy)phenyl; 2: Benzylsulfanyl; 5: 4-Bromophenyl 505.35 g/mol Trifluoromethoxy enhances lipophilicity; benzylsulfanyl may improve binding
5-(4-Bromophenyl)-1-(3-isopropoxypropyl)-1H-imidazole-2-thiol 1: 3-Isopropoxypropyl; 2: Thiol; 5: 4-Bromophenyl 383.30 g/mol Thiol group offers redox activity; isopropoxypropyl increases flexibility

Pharmacological and Physicochemical Properties

  • Lipophilicity : The difluoromethoxy group in the target compound reduces logP compared to trifluoromethoxy analogues (e.g., ), balancing hydrophobicity for improved absorption .
  • Metabolic Stability : Fluorinated substituents (difluoromethoxy, trifluoromethoxy) resist CYP450-mediated oxidation better than methoxy or chlorophenyl groups .

Structure-Activity Relationships (SAR)

  • Position 1 : Difluoromethoxy (target) vs. trifluoromethoxy (): The latter’s higher electronegativity may enhance receptor affinity but increase toxicity risks.
  • Position 2 : Isobutylthio (target) vs. thione (): Thioethers offer better membrane permeability than polar thiones .
  • Position 5 : Bromophenyl (target) vs. methyl or nitro groups (): Bromine’s halogen bonding may improve target selectivity .

Q & A

Q. What are the recommended synthetic routes for preparing 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Introduce the 4-bromophenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
  • Step 2: Incorporate the difluoromethoxy group through nucleophilic substitution of a hydroxyl or nitro precursor with difluoromethylating agents (e.g., ClCF₂O−) under basic conditions .
  • Step 3: Form the thioether linkage (isobutylthio) by reacting a thiol (-SH) intermediate with isobutyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Validation: Intermediate purity is confirmed via HPLC (>98%) and NMR (¹H/¹³C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions (e.g., bromophenyl aromatic protons at δ 7.4–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 466.02) .
  • X-Ray Crystallography: Determines regioselectivity and confirms stereochemistry, as demonstrated in structurally analogous imidazoles .

Q. What biological targets or pathways are associated with this compound?

Methodological Answer:

  • Enzyme Inhibition: The imidazole core is a known pharmacophore for targeting enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH); substituents (e.g., difluoromethoxy) modulate binding affinity .
  • Receptor Modulation: Analogous compounds (e.g., TGR5 agonists) suggest potential GPCR interactions, validated via cAMP assays .

Advanced Research Questions

Q. How can structural modifications improve metabolic stability without compromising activity?

Methodological Answer:

  • Replace Labile Groups: Substitute the difluoromethoxy group with trifluoromethoxy or cyclopropyloxy to reduce oxidative metabolism .
  • Bioisosteric Replacement: Replace the isobutylthio group with a sulfone (-SO₂-) to enhance polarity and metabolic resistance, as seen in IMPDH inhibitors .
  • In Vitro Testing: Assess stability in microsomal assays (e.g., human liver microsomes) and correlate with LC-MS metabolite profiling .

Q. How to resolve contradictions in reported bioactivity across studies?

Methodological Answer:

  • Assay Standardization: Replicate experiments using uniform protocols (e.g., cell lines, ATP levels in kinase assays) .
  • Purity Verification: Confirm compound integrity (>95% HPLC purity) to exclude batch-dependent impurities .
  • Orthogonal Validation: Cross-check activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding kinetics .

Q. What computational strategies predict binding modes and SAR trends?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., IMPDH active site) .
  • QSAR Modeling: Train models on analogs (e.g., substituent electronegativity vs. IC₅₀) using Gaussian-based descriptors .
  • MD Simulations: Perform 100-ns simulations to assess conformational stability in aqueous/lipid bilayers .

Q. How to optimize regioselectivity during imidazole ring formation?

Methodological Answer:

  • Dehydration-Cyclization: Use Dean-Stark traps for precise water removal in imidazole synthesis (e.g., acetic acid catalysis at 110°C) .
  • Microwave-Assisted Synthesis: Reduce side products (e.g., regioisomeric imidazoles) by controlling reaction time/temperature .
  • Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cytotoxicity Assays: Use HepG2 cells and MTT assays to assess IC₅₀ values .
  • hERG Inhibition: Patch-clamp electrophysiology to evaluate cardiac risk .
  • Reactive Metabolite Screening: Incubate with glutathione (GSH) and monitor adduct formation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.